molecular formula C14H8O5S B1214590 2-Anthraquinonesulfonic acid CAS No. 84-48-0

2-Anthraquinonesulfonic acid

Cat. No. B1214590
CAS RN: 84-48-0
M. Wt: 288.28 g/mol
InChI Key: MMNWSHJJPDXKCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-anthraquinonesulfonic acid and its derivatives involves various chemical reactions, including sulfonation, nitration, and halogenation. A novel method for the preparation of 1-amino-4-bromo-2-anthraquinonesulfonic acid, a key intermediate in dye synthesis, showcases an efficient approach to synthesizing such compounds in high yield and quality, highlighting the economic and practical advantages over traditional methods (Ghaieni, Sharifi, & Fattollahy, 2007).

Molecular Structure Analysis

The molecular structure of 2-anthraquinonesulfonic acid and its isomers has been studied through various spectroscopic techniques. Research on the structure of isomeric anthraquinonesulfonic acids revealed insights into the interaction between the carbonyl and sulfonic acid groups, affecting the compound's overall stability and reactivity (Kolesnik, Kozlov, & Kazitsina, 1968).

Chemical Reactions and Properties

Anthraquinonesulfonic acids participate in a range of chemical reactions, forming the basis for the synthesis of a variety of anthraquinone derivatives. The versatility of anthraquinone-2-sulfonyl chloride as a derivatization reagent for amines illustrates the compound's reactivity and potential for creating diverse chemical entities (Feng, Uno, Goto, Zhang, & An, 2002).

Physical Properties Analysis

The physical properties of anthraquinonesulfonic acids, including solubility, crystallinity, and absorption characteristics, are crucial for their application in dyes and other industrial processes. Studies on the synthesis and properties of novel near-infrared electrochromic anthraquinone imides demonstrate the impact of structural modifications on the compound's optical and electrochemical properties (Qiao et al., 2008).

Chemical Properties Analysis

The chemical properties of 2-anthraquinonesulfonic acid, such as acidity, reactivity towards nucleophiles, and redox behavior, are influenced by its molecular structure. A quantitative structure-property relationship study for the acidity constants of some 9,10-anthraquinone derivatives provides insights into how structural features affect the acid-base behavior of these compounds in different solvent systems (Shamsipur et al., 2001).

Scientific Research Applications

Medical and Biological Applications

  • Pharmacological Applications : Anthraquinones, including derivatives of 2-Anthraquinonesulfonic acid, have been used in medicine for their antimicrobial, anti-inflammatory, and anticancer properties. They have been effective in treating conditions like constipation, arthritis, multiple sclerosis, and cancer (Malik & Müller, 2016).

  • Anticancer and Biological Activities : Natural anthraquinones have demonstrated a broad spectrum of bioactivities, including anticancer, anti-inflammatory, antimicrobial, and antiproliferative effects. The synthesis and biotransformation of these compounds have shown promising results in inhibiting cancer cell growth (Nguyen et al., 2018).

Industrial and Environmental Applications

  • Pulping Catalyst : Anthraquinone, specifically its sulfonic acid derivatives, has been extensively used as a pulping catalyst in the paper industry. It increases the rate of delignification, thereby enhancing pulp yield and reducing pulping time (Hart & Rudie, 2014).

  • Energy Storage : Anthraquinone derivatives, including anthraquinone-2-sulfonic acid, are being explored for use in large-scale energy storage applications, particularly in aqueous flow batteries. Their chemical tunability and rapid redox kinetics make them suitable for this purpose (Gerhardt et al., 2016).

Chemical and Material Science Applications

  • Dye Production : Anthraquinones are key components in the production of dyes and pigments. Their derivatives are used in the synthesis of various colors for industrial applications (Bien, Stawitz, & Wunderlich, 2000).

  • Electrochemistry : In the field of electrochemistry, anthraquinone derivatives have been utilized as probe systems for characterizing new electrode designs, such as in fuel cells and batteries (Aguiló-Aguayo & Bechtold, 2014).

  • Coordination Chemistry : Anthraquinone and its derivatives have found diverse applications in coordination chemistry, including in self-assembled systems, coordination polymers, and metal-organic frameworks (Langdon-Jones & Pope, 2014).

Safety And Hazards

Handling of 2-Anthraquinonesulfonic acid should be done in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

Anthraquinone-2-sulfonic acid shows promise in the field of neurotherapeutics . It has been shown to protect in models of beta amyloid β (Aβ) and tau aggregation-induced cell death . Future research could focus on its potential applications in treating neurodegenerative diseases .

properties

IUPAC Name

9,10-dioxoanthracene-2-sulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8O5S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNWSHJJPDXKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6045030
Record name 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid
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Molecular Weight

288.28 g/mol
Source PubChem
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Product Name

2-Anthraquinonesulfonic acid

CAS RN

84-48-0
Record name 2-Anthraquinonesulfonic acid
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Record name Anthraquinone-2-sulfonate
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Record name 2-Anthraquinonesulfonic acid
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Record name 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-
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Record name 9,10-dioxoanthracene-2-sulphonic acid
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Record name 2-ANTHRAQUINONESULFONIC ACID
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Synthesis routes and methods

Procedure details

The compound can be prepared as follows: 14 parts of cyanuric fluoride are added dropwise to a neutral solution of 53 parts of 1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfophenyl)anthraquinone-2-sulfonic acid and 5 parts of disodium hydrogenphosphate in 500 parts of water at a temperature below 2° C., while keeping the pH constant by the addition of sodium hydroxide solution. Upon completion of the reaction,a solution of 6 parts of ethylenediamine in 54 parts of water are added dropwise such that the temperature does not exceed 5 and the pH remains at6. The pH is then kept at 6. A solution of 1-amino-4-{3-[4-(2-amino-ethylamino)-6-fluoro-[1,3,5]-triazin-2-ylamino]-2,4,6-trimethyl-5-sulfophenyl)}-anthraquinone-2-sulfonic acid (solution 1) is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
JA Swader, J Kumamoto - Photochemistry and Photobiology, 1975 - Wiley Online Library
… in the presence of 2-anthraquinonesulfonic acid and light. The … and concentrations of 2anthraquinonesulfonic acid and buffer. … in the presence of 2-anthraquinonesulfonic acid and light. …
Number of citations: 4 onlinelibrary.wiley.com
X Miao, X Zhang, S Chen, Y Liu, Y Chen, J Lin… - Electrochimica …, 2021 - Elsevier
… The insert graphic shows a rough geometric size of 2-anthraquinonesulfonic acid (AQSH) molecule, whose structure was optimized via steepest descent algorithm in the general …
Number of citations: 13 www.sciencedirect.com
T Vuorinen - Carbohydrate Research, 1985 - Elsevier
… It was earlier shown’ that an aldose (D-glucose) is oxidized quantitatively to the corresponding aldos-Zulose by a quinone (2-anthraquinonesulfonic acid). To obtain more knowledge …
Number of citations: 8 www.sciencedirect.com
T Vuorinen - Carbohydrate Research, 1983 - Elsevier
The kinetics of oxidation of d-glucose with 0.01-10mm 2-anthraquinonesulfonic acid in 0.001-1m sodium hydroxide in ethanol-water of up to 61% (w/w) concentration of ethanol were …
Number of citations: 20 www.sciencedirect.com
ML Meckstroth, BJ Norris, WR Heineman - Bioelectrochemistry and …, 1981 - Elsevier
… Methyl viologen; 2-anthraquinonesulfonic acid; 2,5-dihydroxy-p-benzoquinone; gallocyanine; 1,2-naphthoquinone; 1,2-naphthoquinone-4-sulfonic acid; 2,6-dichlorophenolindophenol; …
Number of citations: 46 www.sciencedirect.com
G Tsekouras, SF Ralph, WE Price, GG Wallace - Fibers and Polymers, 2004 - Springer
… Ammonium persulfate, hydrogen tetrachloroaurate (III) trihydrate (H[AuCl4] · 3H2O), 1,5-naphthalenedisulfonic acid (NDSA), 2-anthraquinonesulfonic acid (AQSA) and ptoluenesulfonic …
Number of citations: 24 link.springer.com
AN Kuzyukov, VA Levchenko - Materials Science, 2006 - search.proquest.com
… 2-anthraquinonesulfonic acid, sodium chloride, and sulfuric acid (16%) at the initial stage and the Na salt of 2-anthraquinonesulfonic acid, … Na salt of 2-anthraquinonesulfonic acid is an …
Number of citations: 5 search.proquest.com
K Marcali - Analytical Chemistry, 1955 - ACS Publications
… acid (Lomar PW), and 2anthraquinonesulfonic acid (Silver Salt) in aqueous mixtures. … Repeat the procedure and calculations for 2-anthraquinonesulfonic acid. …
Number of citations: 9 pubs.acs.org
T Vuorinen - Carbohydrate research, 1984 - Elsevier
… of 1 with the cleavage in 0.03-1M sodium hydroxide was determined from the rate of formation of hydrogen peroxide in the oxidation of d-glucose to 1 with 2-anthraquinonesulfonic acid …
Number of citations: 12 www.sciencedirect.com
RN Wijesena, ND Tissera, KMN de Silva - Carbohydrate polymers, 2015 - Elsevier
… The prepared nano chitosan dyed using acid blue 25 (2-anthraquinonesulfonic acid) and used as the coloration agent for cotton fibers. Simple wet immersion method was used to color …
Number of citations: 27 www.sciencedirect.com

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